1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated phenolic ketone, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
The Friedel-Crafts acylation involves the reaction of the brominated intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to prevent side reactions and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol, or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-4-oxophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(3-Bromo-4-hydroxyphenyl)-1-propanone: Similar structure but lacks the methyl group on the propanone chain.
1-(4-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the bromine and hydroxyl groups in different positions on the phenyl ring.
1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one: Similar structure but with an additional methyl group on the butanone chain.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
UWWAHYDPLBCHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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